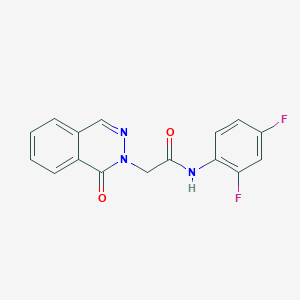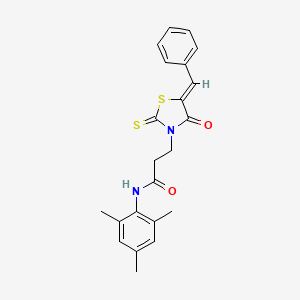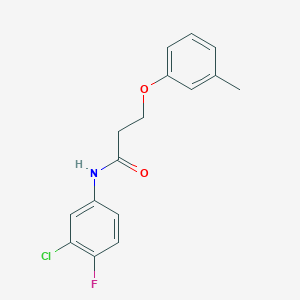![molecular formula C20H18ClNO2 B4763572 5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline](/img/structure/B4763572.png)
5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline
Vue d'ensemble
Description
5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the quinoline family of compounds, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline is not fully understood, but it is believed to interact with certain proteins in a specific manner. The compound has been shown to bind to a variety of proteins, including kinases, phosphatases, and G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline are still being studied, but it has been shown to have a variety of effects on cellular processes. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in signaling pathways that regulate cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline in lab experiments is its specificity for certain proteins. This allows researchers to study the behavior of these proteins in living cells in a highly controlled manner. However, one limitation of this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline. One area of interest is in the development of new fluorescent probes based on this compound that can be used to study other proteins and biomolecules. Another area of research is in the development of new synthetic methods for this compound that are more efficient and cost-effective. Finally, there is also interest in studying the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline has been used in a variety of scientific research applications. One of the most common uses of this compound is as a fluorescent probe for studying the behavior of proteins and other biomolecules. It has been shown to bind specifically to certain proteins and can be used to monitor their movement and activity in living cells.
Propriétés
IUPAC Name |
5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c21-18-8-9-19(20-17(18)5-2-10-22-20)24-12-11-23-16-7-6-14-3-1-4-15(14)13-16/h2,5-10,13H,1,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFSXUDWIPNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCOC3=C4C(=C(C=C3)Cl)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl {[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B4763491.png)
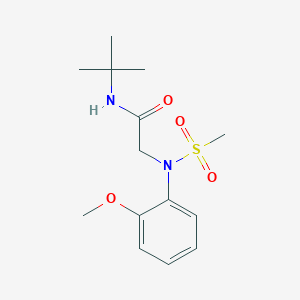
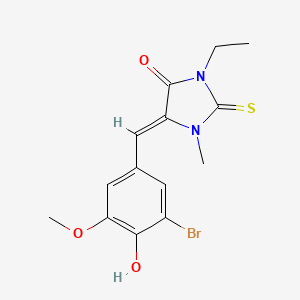

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4763510.png)
![7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B4763514.png)
![10-cyclopropyl-2-phenyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4763519.png)
![2-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4763537.png)
![N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763553.png)
![3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B4763556.png)
![1-[(4-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4763558.png)
